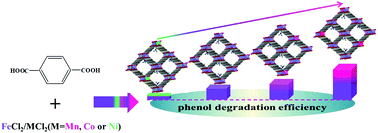Synthesis of Fe/M (M = Mn, Co, Ni) bimetallic metal organic frameworks and their catalytic activity for phenol degradation under mild conditions†
Inorganic Chemistry Frontiers Pub Date: 2016-11-17 DOI: 10.1039/C6QI00441E
Abstract
Partial isomorphic substitution of iron in an Fe(BDC)(DMF,F) metal organic framework by manganese, cobalt, and nickel has been described for the first time. Specifically, different amounts of Mn, Co and Ni have been incorporated into the Fe-based framework during a solvothermal crystallization procedure. Several characterization techniques, including XRD, FT-IR, SEM, EDS, TG, XPS and ICP-AES, strongly support the effective incorporation of Mn, Ni and Co into material frameworks. The catalytic performance of these materials was examined in liquid-phase degradation of phenol at 35 °C and near neutral pH of 6.2. The results show that the degradation efficiency can be evidently improved by the incorporation of Mn, while it can be inhibited by the incorporation of Ni. The incorporation of Co shows no remarkable influence on the degradation process. Moreover, the ratios of n(Fe)/n(Mn) in the bimetallic MOFs have a strong impact on the degradation process. The stability and reusability of these catalysts under mild conditions were also demonstrated in this study. This work illustrates the potential of bimetallic MOF structures in developing active heterogeneous catalysts for the degradation process of toxic compounds.


Recommended Literature
- [1] Understanding Fermi resonances in the complex vibrational spectra of the methyl groups in methylamines†
- [2] Side chain elongation causes a change from enthalpy driven to entropy driven binding in the molecular recognition of tetraanionic peptidesElectronic supplementary information (ESI) available: isothermal titration calorimetry, 1HNMR and NOE data. See http://www.rsc.org/suppdata/cc/b0/b003728l/
- [3] Front cover
- [4] In situ one-step synthesis of polymer-functionalized palladium nanoparticles: an efficient anticancer agent against breast cancer
- [5] Building Fe(iii)clusters with derivatised salicylaldoximes†
- [6] Dynamical calculations of O(3P) + OH(2Π) reaction on the CHIPR potential energy surface using the fully coupled time-dependent wave-packet approach in hyperspherical coordinates†
- [7] Interface charge-transfer induced intralayer excited-state biexcitons in graphene/WS2 van der Waals heterostructures†
- [8] Structural design of graphene for use in electrochemical energy storage devices†
- [9] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [10] Understanding the role of metal supported on TiO2 in photoreforming of oxygenates










